![molecular formula C18H18N6O4S B2924931 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938790-71-7](/img/structure/B2924931.png)
4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Overview
Description
The compound is a derivative of imidazopurinone, which is a type of purine. Purines are biologically significant and are found in many biological substances such as DNA, RNA, and ATP . The compound also contains a benzenesulfonamide group, which is often found in pharmaceuticals and dyes .
Molecular Structure Analysis
The compound contains several functional groups, including an imidazopurinone ring, an allyl group, and a benzenesulfonamide group. These groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water .Scientific Research Applications
Chemical Biology
As a tool in chemical biology, this compound could be tagged with fluorescent markers or other probes to study cell signaling pathways, enzyme activities, and other biochemical processes.
Each of these applications would require rigorous testing and validation through experimental studies. The compound’s efficacy, specificity, and safety profile would need to be thoroughly evaluated in the context of each potential application. While the search results did not yield specific current applications for this compound, the fields mentioned above are well-established areas where structurally similar compounds have been applied, suggesting promising directions for future research .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)12-5-7-13(8-6-12)29(19,27)28/h4-8,10H,1,9H2,2-3H3,(H2,19,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNUNYIPJHHCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16626623 |
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